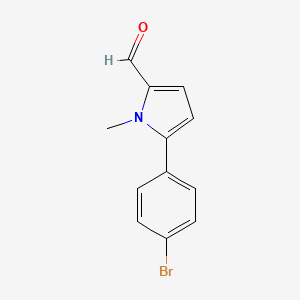![molecular formula C12H8F3NO2S B12118088 {[6-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B12118088.png)
{[6-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[6-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid is an organic compound with the molecular formula C12H8F3NO2S It features a quinoline ring substituted with a trifluoromethyl group at the 6-position and a thioacetic acid moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[6-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Thioacetic Acid Substitution: The final step involves the substitution of the 4-position of the quinoline ring with a thioacetic acid group. This can be achieved through nucleophilic substitution reactions using thioacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[6-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetic acid group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles (amines, alcohols), often in the presence of a base or catalyst
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur species
Substitution: Corresponding substituted products depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, {[6-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making this compound a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds containing quinoline and trifluoromethyl groups have been studied for their antimicrobial, anti-inflammatory, and anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of specialty chemicals and advanced materials. Its unique properties could be leveraged in the production of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of {[6-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-thioacetic acid: Lacks the trifluoromethyl group, which may result in different biological and chemical properties.
6-Methylquinoline-4-thioacetic acid: Contains a methyl group instead of a trifluoromethyl group, potentially affecting its reactivity and stability.
6-Chloroquinoline-4-thioacetic acid: Substituted with a chlorine atom, which can alter its electronic properties and reactivity.
Uniqueness
{[6-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This can enhance the compound’s stability, lipophilicity, and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C12H8F3NO2S |
|---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
2-[6-(trifluoromethyl)quinolin-4-yl]sulfanylacetic acid |
InChI |
InChI=1S/C12H8F3NO2S/c13-12(14,15)7-1-2-9-8(5-7)10(3-4-16-9)19-6-11(17)18/h1-5H,6H2,(H,17,18) |
InChI Key |
UZTZBAFGGUDQRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(F)(F)F)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


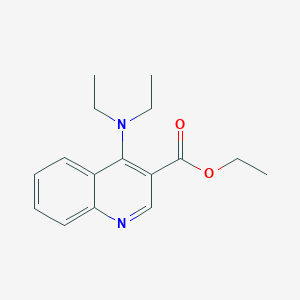
![5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B12118015.png)


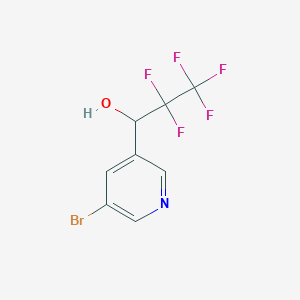
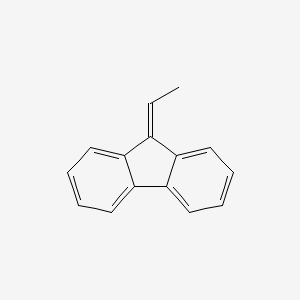

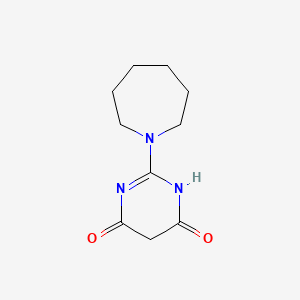
![1-(3,4-dichloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12118084.png)
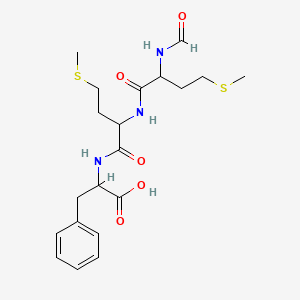
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-bromo-, methyl ester](/img/structure/B12118102.png)
![Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B12118108.png)
![1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12118109.png)
